1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with methyl groups and a sulfonamide group The presence of a thiophene ring attached to a cyclopentyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Cyclopentyl and Thiophene Substitution: The final steps involve the attachment of the cyclopentyl and thiophene groups through substitution reactions, typically using organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopropyl)methyl)-1H-pyrazole-4-sulfonamide
Uniqueness
1,3,5-trimethyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is unique due to the specific arrangement of its functional groups and the presence of the thiophene ring. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-12-15(13(2)19(3)18-12)23(20,21)17-11-16(7-4-5-8-16)14-6-9-22-10-14/h6,9-10,17H,4-5,7-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQSUWJKZUFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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